molecular formula C14H10N2O3 B12923031 1-amino-9-oxo-10H-acridine-4-carboxylic acid CAS No. 857616-10-5

1-amino-9-oxo-10H-acridine-4-carboxylic acid

Cat. No.: B12923031
CAS No.: 857616-10-5
M. Wt: 254.24 g/mol
InChI Key: FUOBYFDEHGFQDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-9-oxo-10H-acridine-4-carboxylic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with an appropriate amine under controlled conditions . One common method involves the use of L-valine methyl ester hydrochloride in the presence of triethylamine (TEA) and ethyl chloroformate . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-9-oxo-10H-acridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-amino-9-oxo-10H-acridine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-amino-9-oxo-10H-acridine-4-carboxylic acid involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to intercalate DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

857616-10-5

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-amino-9-oxo-10H-acridine-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19)

InChI Key

FUOBYFDEHGFQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N

Origin of Product

United States

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